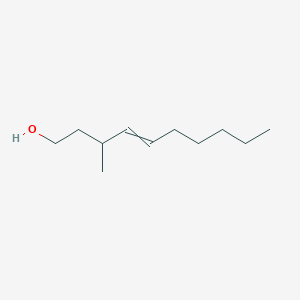
(Z)-3-Methyl-4-decen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-Methyl-4-decen-1-ol: is an organic compound with the molecular formula C11H22O It is a type of unsaturated alcohol, characterized by the presence of a double bond in the Z-configuration (cis-configuration) and a hydroxyl group (-OH) attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (Z)-3-Methyl-4-decen-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent, such as methylmagnesium bromide, which is then reacted with an appropriate aldehyde or ketone to form the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of an alkyne. In this process, an alkyne is first hydroborated using diborane (BH) to form an organoborane intermediate, which is then oxidized with hydrogen peroxide (HO) to yield the alcohol.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-3-Methyl-4-decen-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl) or phosphorus tribromide (PBr).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)
Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH)
Substitution: Thionyl chloride (SOCl), phosphorus tribromide (PBr)
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Saturated alcohols
Substitution: Alkyl halides
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (Z)-3-Methyl-4-decen-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Pheromone Research: This compound is studied for its potential role as a pheromone in various insect species, aiding in the understanding of insect behavior and communication.
Medicine:
Drug Development: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various medical conditions.
Industry:
Fragrance and Flavor Industry: Due to its pleasant odor, this compound is used in the formulation of fragrances and flavors.
Mécanisme D'action
The mechanism of action of (Z)-3-Methyl-4-decen-1-ol depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. For example, as a pheromone, it may bind to olfactory receptors in insects, triggering a behavioral response. The exact molecular targets and pathways involved can vary and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
(E)-3-Methyl-4-decen-1-ol: The E-isomer of the compound, differing in the configuration of the double bond.
3-Methyl-4-decanol: A saturated analog without the double bond.
4-Decen-1-ol: A similar compound with a different substitution pattern on the carbon chain.
Uniqueness:
Configuration: The Z-configuration of the double bond in (Z)-3-Methyl-4-decen-1-ol imparts unique chemical and physical properties compared to its E-isomer.
Reactivity: The presence of the double bond and hydroxyl group allows for a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H22O |
|---|---|
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
3-methyldec-4-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-7-8-11(2)9-10-12/h7-8,11-12H,3-6,9-10H2,1-2H3 |
Clé InChI |
JDCKKTBNCHNHRR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CC(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















